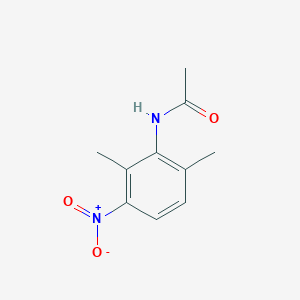

N-(2,6-dimethyl-3-nitrophenyl)acetamide

Übersicht

Beschreibung

N-(2,6-dimethyl-3-nitrophenyl)acetamide is an organic compound with the molecular formula C10H12N2O3. It is characterized by the presence of a nitro group (-NO2) and two methyl groups (-CH3) attached to a phenyl ring, along with an acetamide group (-CONH2). This compound is used in various chemical and industrial applications due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(2,6-dimethyl-3-nitrophenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethyl-3-nitroaniline with acetic anhydride. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then isolated and purified using techniques such as distillation and crystallization to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,6-dimethyl-3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (R-NH2) under basic conditions.

Major Products Formed

Reduction: 2,6-dimethyl-3-aminophenylacetamide.

Substitution: Various substituted acetamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

N-(2,6-dimethyl-3-nitrophenyl)acetamide serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for modifications that can lead to the development of new materials and chemicals. For instance, it can be utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Biological Research

Antimicrobial Properties

Research has indicated that acetamides, including this compound, exhibit potential antimicrobial activities. Studies have demonstrated that similar compounds can inhibit bacterial growth by targeting essential bacterial enzymes or cellular processes. This opens avenues for exploring its efficacy against various pathogens.

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. The nitrophenyl group may contribute to its biological activity by interacting with specific molecular targets involved in inflammatory pathways.

Pharmaceutical Applications

Drug Development

this compound is explored for its potential role in drug formulation. Its ability to act as a scaffold for drug design can lead to the development of new therapeutic agents. The compound's favorable pharmacokinetic profile enhances its viability for further studies in drug development.

Industrial Uses

Production of Dyes and Pigments

In the industrial sector, this compound is utilized in the production of various dyes and pigments. Its chemical structure allows for vibrant colors and stability in different applications .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as an intermediate for synthesizing organic compounds including dyes and pigments. |

| Biological Research | Investigated for antimicrobial and anti-inflammatory properties. |

| Pharmaceutical | Explored for potential use in drug development and formulations. |

| Industrial | Employed in the production of dyes and pigments due to its structural properties. |

Wirkmechanismus

The mechanism of action of N-(2,6-dimethyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cellular processes. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2,6-dimethylphenyl)acetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

N-(3-nitrophenyl)acetamide: Lacks the methyl groups, which can affect its steric properties and reactivity.

N-(2,6-dimethyl-4-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position, potentially altering its chemical and biological properties.

Uniqueness

N-(2,6-dimethyl-3-nitrophenyl)acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both nitro and methyl groups on the phenyl ring provides distinct steric and electronic effects that differentiate it from other similar compounds .

Biologische Aktivität

N-(2,6-dimethyl-3-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and comparative analysis with similar compounds.

This compound has a molecular formula of and a molar mass of approximately 234.337 g/mol. The presence of the nitro group and methyl substituents on the phenyl ring contributes to its unique chemical reactivity and biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For example, studies have suggested that it may exhibit antimicrobial activity by inhibiting essential bacterial enzymes or cellular processes. The nitro group can be reduced to an amino group, potentially altering its biological profile and enhancing its activity against various pathogens .

Biological Activities

-

Antimicrobial Activity :

- This compound has been investigated for its potential to inhibit the growth of bacteria such as Klebsiella pneumoniae. The presence of the nitro group is believed to enhance its interaction with bacterial cell wall synthesis pathways, leading to cell lysis .

- Comparative studies show that derivatives with similar structures but different substituents exhibit varying degrees of antimicrobial potency. For instance, compounds lacking the nitro group showed significantly reduced activity .

- Anti-inflammatory Properties :

Study 1: Antimicrobial Evaluation

A study conducted on various acetamide derivatives highlighted that this compound exhibited significant inhibitory activity against Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) was determined to assess its potency compared to established antibiotics. Results indicated that this compound could serve as a promising candidate for further drug development aimed at treating resistant bacterial infections .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis demonstrated that modifications in the structure of acetamide derivatives significantly influenced their biological activity. For example, replacing the nitro group with other substituents resulted in a loss of activity against α-glucosidase, an enzyme relevant in diabetes management. This suggests that the specific arrangement of functional groups in this compound is critical for its biological efficacy .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory |

| N-(2,6-dimethylphenyl)acetamide | Structure | Reduced activity |

| N-(4-nitrophenyl)acetamide | Structure | Variable; dependent on substitutions |

Eigenschaften

IUPAC Name |

N-(2,6-dimethyl-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-6-4-5-9(12(14)15)7(2)10(6)11-8(3)13/h4-5H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIUJJXVDIYVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279132 | |

| Record name | N-(2,6-dimethyl-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5416-12-6 | |

| Record name | MLS002638205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,6-dimethyl-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.